2-(Phenylformamido)pentanedioic acid

Catalog No.
S794533
CAS No.
6460-81-7
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylformamido)pentanedioic acid

CAS Number

6460-81-7

Product Name

2-(Phenylformamido)pentanedioic acid

IUPAC Name

2-benzamidopentanedioic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)

InChI Key

LPJXPACOXRZCCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
PPPA is an organic acid that is also known by the name N-(2-carboxyethyl)-N-phenylformamide. It has a molecular formula of C13H13NO5 and a molecular weight of 267.24 g/mol. PPPA was first synthesized by Berger et al. in 2004 and has since been used in various scientific experiments.
PPPA is a white crystalline solid that has a melting point of 195-197°C. It is slightly soluble in water and soluble in organic solvents such as methanol and ethanol. PPPA is a weak acid with a pKa value of 4.9. It has a log P value of -1.5 and a log D value of -1.8. PPPA is stable under normal conditions of use and storage.
PPPA can be synthesized using various methods such as the reaction between N-phenylformamide and glutaric anhydride. The synthesized PPPA can be characterized using various analytical methods such as NMR spectroscopy, UV-Vis spectroscopy, and FTIR spectroscopy.
PPPA can be analyzed using various analytical methods such as HPLC, LC-MS/MS, and GC-MS. These methods are used to determine the purity, identity, and concentration of PPPA in a sample.
PPPA has been shown to have various biological properties such as anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential as a drug delivery system.
PPPA has been shown to be safe in scientific experiments with no acute toxicity reported. However, further studies are needed to determine the chronic toxicity and safety of PPPA in long-term exposure.
PPPA has been used in various scientific experiments such as drug delivery, cancer therapy, and gene therapy. Its unique properties make it a valuable compound in these fields.
PPPA is a relatively new compound in the field of research and its potential applications are still being explored. The current state of research is focused on its further characterization and its potential applications in various fields.
PPPA has potential implications in various fields of research and industry such as drug delivery, cancer therapy, and gene therapy. It can also be used as a modifier in organic reactions and as a chiral building block.
Although PPPA has shown great potential in various fields of research, there are still some limitations and challenges that need to be addressed. One limitation is its limited solubility in water, which restricts its use in some applications. Future directions could include the synthesis of new derivatives of PPPA with improved solubility and enhanced biological activity. Additionally, further studies are needed to determine the long-term safety and toxicity of PPPA in human exposure.
In conclusion, PPPA is a unique compound that has various potential applications in scientific experiments. It is important to continue research on PPPA to explore its full potential and to address the limitations and challenges associated with its use. By doing so, we can develop new applications and improve existing ones, leading to significant advancements in various fields of research and industry.

XLogP3

0.7

Sequence

E

Other CAS

6094-36-6
6460-81-7

Dates

Modify: 2023-08-15

Explore Compound Types